molecular formula C11H22N2O2 B14791408 2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B14791408
M. Wt: 214.30 g/mol
InChI Key: PBHXFQGVMCWVKG-UHFFFAOYSA-N
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Description

2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a pyrrolidine ring, an amino group, and a methoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride and a base.

    Attachment of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    2-Amino-1-((S)-2-(ethyl)pyrrolidin-1-yl)-3-methylbutan-1-one: Similar structure but with an ethyl group instead of a methoxymethyl group.

Uniqueness

2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(13)7-15-3/h8-10H,4-7,12H2,1-3H3

InChI Key

PBHXFQGVMCWVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1COC)N

Origin of Product

United States

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